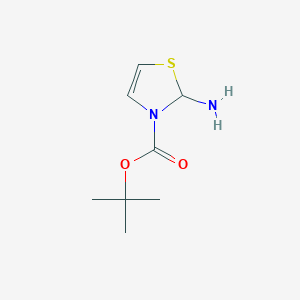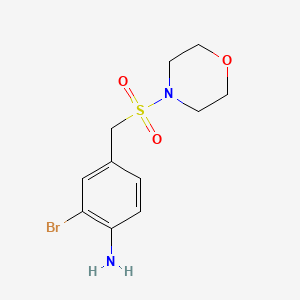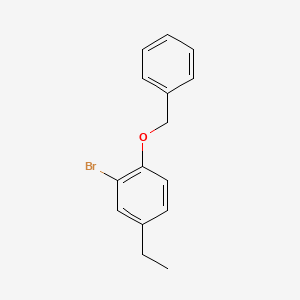![molecular formula C15H15ClN2OS B8272592 (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8272592.png)
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide
説明
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide is a chiral compound known for its significant pharmacological properties. It is structurally related to clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound’s unique structure, which includes a chlorophenyl group and a thienopyridine ring, contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide typically involves several key steps:
Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thienopyridine ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the acetamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Products may include oxidized derivatives of the thienopyridine ring.
Reduction: Reduced forms of the acetamide, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The compound exerts its effects primarily through its interaction with platelet receptors, inhibiting platelet aggregation. This mechanism is similar to that of clopidogrel, where the compound binds to the P2Y12 receptor on platelets, preventing the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. This inhibition reduces the risk of thrombotic events.
類似化合物との比較
Clopidogrel: A widely used antiplatelet drug with a similar thienopyridine structure.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antiplatelet drug with a similar structure but different side effect profile.
Uniqueness: (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to its analogues.
特性
分子式 |
C15H15ClN2OS |
|---|---|
分子量 |
306.8 g/mol |
IUPAC名 |
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/t14-/m0/s1 |
InChIキー |
SRKXAUBVRPEIQR-AWEZNQCLSA-N |
異性体SMILES |
C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)N |
正規SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7,8,9-Tetrahydropyrido[1,2-a]indole-8-methanol](/img/structure/B8272513.png)


![Methyl 4-[5-chloro-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate](/img/structure/B8272546.png)

![2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine](/img/structure/B8272559.png)
![8-Bromomethyl-7-fluoro-2-methoxy-[1,5]naphthyridine](/img/structure/B8272561.png)



![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)


![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)
